7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound is a heterocyclic molecule featuring fused pyrido-triazolo-pyrimidine and 5-fluoroindole moieties. Its molecular formula is C₂₄H₁₇FN₆O (MW: 424.4 g/mol), with structural features critical for biological activity:
- A 5-fluoroindole group linked via an ethyl chain to the triazolo-pyrimidine core.
- A phenyl substituent at position 2 of the triazolo ring .
Properties
IUPAC Name |
11-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O/c19-12-1-2-15-13(7-12)11(8-20-15)3-5-24-6-4-16-14(17(24)26)9-21-18-22-10-23-25(16)18/h1-2,4,6-10,20H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRBUAKIRQDOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCN3C=CC4=C(C3=O)C=NC5=NC=NN45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.5 g/mol. The presence of both the indole and pyrimidine moieties contributes to its diverse biological activity.
Antiviral Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antiviral properties. For instance, compounds similar to 7-[2-(5-fluoro-1H-indol-3-yl)ethyl] have shown efficacy against various strains of influenza virus. In one study, a related compound disrupted the PA-PB1 interaction critical for viral replication, with an IC50 value indicating effective inhibition at low concentrations (12 μM) and broad activity against FluA and FluB strains .
| Compound | IC50 (μM) | EC50 (μM) | Cytotoxicity CC50 (μM) |
|---|---|---|---|
| Compound 3 | 12 ± 2 | 7 - 25 | >250 |
| Compound 4 | 28 ± 3 | 5 - 14 | >250 |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Studies on related pyrimidine derivatives have indicated their ability to inhibit pro-inflammatory mediators such as iNOS and COX-2 in RAW264.7 macrophage cells. These findings support the hypothesis that modifications in the triazolo-pyrimidine framework can enhance anti-inflammatory properties .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity. For example:
- Indole Substituents : The fluorine atom at position five of the indole ring appears to enhance binding affinity and biological efficacy.
- Pyrimidine Core : Variations in substituents on the pyrimidine core modify pharmacokinetic properties and receptor interactions.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antiviral Efficacy : A study reported that derivatives of triazolo-pyrimidines showed promising results in inhibiting RNA-dependent RNA polymerase activity, crucial for viral replication .
- Anti-cancer Potential : Research has shown that similar triazolo derivatives possess antiproliferative activity against various cancer cell lines, indicating a possible therapeutic application in oncology .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, compounds similar to 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been shown to induce apoptosis in various cancer cell lines by modulating critical signaling pathways:
- Mechanism of Action: The compound has been linked to the suppression of the ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells such as MGC-803 .
| Study Reference | Compound Tested | Key Findings |
|---|---|---|
| Indole derivatives | Induced apoptosis and G2/M phase arrest. |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research into related compounds has demonstrated effectiveness against Mycobacterium tuberculosis (Mtb):
- Antitubercular Activity: A study identified pyrazolo[1,5-a]pyrimidin derivatives as promising leads against Mtb. These compounds were shown to have low cytotoxicity while maintaining significant activity against bacterial strains within macrophages .
| Study Reference | Compound Tested | Key Findings |
|---|---|---|
| Pyrazolo derivatives | Effective against Mtb with low cytotoxicity. |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile:
- Key Structural Features: The presence of the fluorinated indole moiety enhances the lipophilicity and possibly the bioavailability of the compound. Modifications at specific positions can lead to improved binding affinities for biological targets .
Case Study 1: Anticancer Efficacy
In a controlled study involving MGC-803 cells:
- Objective: To evaluate the anticancer effects of triazolo-pyrimidine derivatives.
- Methodology: Cell viability assays and flow cytometry were employed to assess apoptosis.
- Results: The most active compound demonstrated significant inhibition of cell proliferation and induced apoptosis via ERK signaling modulation.
Case Study 2: Antimycobacterial Screening
A focused library of triazolo-pyrimidine analogues was synthesized and screened for antitubercular activity:
- Objective: Identify compounds with enhanced efficacy against Mtb.
- Methodology: High-throughput screening was conducted using macrophage models.
- Results: Several analogues showed potent activity against Mtb, with minimal cytotoxic effects on host cells.
Comparison with Similar Compounds
Substituent Variations on the Triazolo Ring
Key Insights :
- Phenyl vs.
- Chlorine Substitution : The 2-chlorophenyl variant may improve binding affinity to targets like tyrosine kinases but could reduce solubility .
Indole Modifications
Key Insights :
- Fluorine vs. Methoxy : The 5-fluoro group optimizes binding affinity and metabolic stability, whereas methoxy improves solubility but may reduce target engagement .
- Non-Substituted Indole: The absence of electronegative groups correlates with reduced activity, underscoring fluorine’s role in enhancing interactions .
Core Structure Variations
Key Insights :
- Indole vs. Phenylethyl : The indole moiety in the target compound provides specific interactions with hydrophobic enzyme domains, unlike the phenylethyl group, which offers less selectivity .
Pharmacokinetic and Physicochemical Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
